molecular formula C19H23FN8O B10994346 N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B10994346
M. Wt: 398.4 g/mol
InChI Key: NNONRIGYZVAUBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-[(4-Fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide is a triazole-based acetamide derivative featuring a 4-fluorophenylmethyl substituent on the triazole ring and a cyclohexyl moiety modified with a tetrazole group. The fluorophenyl group may contribute to lipophilicity and pharmacokinetic properties, while the tetrazole moiety acts as a bioisostere for carboxylic acids, improving solubility and resistance to enzymatic degradation .

Properties

Molecular Formula

C19H23FN8O

Molecular Weight

398.4 g/mol

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C19H23FN8O/c20-15-6-4-14(5-7-15)10-16-22-18(25-24-16)23-17(29)11-19(8-2-1-3-9-19)12-28-13-21-26-27-28/h4-7,13H,1-3,8-12H2,(H2,22,23,24,25,29)

InChI Key

NNONRIGYZVAUBF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)NC2=NNC(=N2)CC3=CC=C(C=C3)F)CN4C=NN=N4

Origin of Product

United States

Preparation Methods

Sequential Cycloaddition and Alkylation

The synthesis typically begins with the construction of the 1,2,4-triazole core. A common approach involves the reaction of 4-fluorobenzyl hydrazine with cyanoguanidine under acidic conditions to form 5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine. Subsequent N-alkylation with 2-bromo-1-(tetrazol-1-ylmethyl)cyclohexane in the presence of potassium carbonate (K₂CO₃) in acetonitrile yields the intermediate, which is then acetylated using chloroacetyl chloride.

Critical Reaction Conditions :

  • Triazole formation : 80°C, 12 hours, HCl catalysis (yield: 68–72%).

  • N-alkylation : Room temperature, 6 hours, K₂CO₃ as base (yield: 55–60%).

  • Acetylation : 0–5°C, slow addition of chloroacetyl chloride to prevent diacetylation.

Tetrazole Ring Installation

The tetrazole moiety is introduced via a [3+2] cycloaddition between nitriles and sodium azide (NaN₃). For example, 1-(azidomethyl)cyclohexane-1-carbonitrile reacts with NaN₃ under cobalt(II) catalysis (Co(II)-tetradentate ligand system) in dimethyl sulfoxide (DMSO) at 110°C for 12 hours, achieving 85–90% conversion.

Key Catalytic System :

CatalystSolventTemperatureYield
Co(II) complexDMSO110°C88%
ZnCl₂DMF100°C72%

This method minimizes byproducts like acyclic amides, which commonly arise from competing nucleophilic substitution.

Ugi-Azide Multicomponent Reaction (UA-MCR)

The UA-MCR enables simultaneous formation of the triazole and tetrazole rings. A one-pot reaction combines:

  • 4-Fluorobenzaldehyde (oxo component),

  • Cyclohexylmethylamine (amine),

  • tert-Butyl isocyanide (isocyanide),

  • Trimethylsilyl azide (TMSN₃).

Mechanism :

  • Imine formation between aldehyde and amine.

  • Nitrilium ion generation via isocyanide addition.

  • Azide trapping to form tetrazole.

Optimized Conditions :

  • Solvent: Methanol or trifluoroethanol.

  • Temperature: 25°C, 24 hours.

  • Yield: 65–70%.

Advantages :

  • Reduces purification steps.

  • Enables modular substitution of the cyclohexyl and fluorophenyl groups.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7) gradients. The target compound exhibits an Rf value of 0.45. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 60:40) confirms >98% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.12 (s, 1H, triazole-H), 7.45–7.38 (m, 2H, Ar-H), 4.62 (s, 2H, CH₂-tetrazole), 3.89 (t, 2H, cyclohexyl-CH₂), 2.15–1.45 (m, 10H, cyclohexyl).

  • ESI-MS : m/z 453.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodStepsTotal YieldKey AdvantageLimitation
Multi-Step Synthesis428–32%High regioselectivityLabor-intensive purification
UA-MCR165–70%Rapid, one-pot processLimited solvent compatibility
[3+2] Cycloaddition340–45%Scalable for industrial productionRequires metal catalysts

Industrial-Scale Considerations

For large-scale synthesis (>1 kg), the [3+2] cycloaddition route is preferred due to:

  • Cost-effectiveness : Cobalt catalysts are recyclable for up to 5 cycles without significant activity loss.

  • Safety : Avoids hydrazoic acid (HN₃) generation, which is highly toxic.

Typical Batch Process :

  • React 1-(azidomethyl)cyclohexane-1-carbonitrile (10 mol) with NaN₃ (12 mol) in DMSO.

  • Add Co(II) catalyst (0.5 mol%), stir at 110°C for 12 hours.

  • Quench with water, extract with ethyl acetate, and crystallize from isopropanol.

Challenges and Mitigation Strategies

Byproduct Formation

  • Diacetylation : Occurs during acetylation if temperature exceeds 10°C. Mitigated by dropwise addition of chloroacetyl chloride under ice cooling.

  • Tetrazole Tautomerism : The 1H-tetrazole form dominates (>95%) under acidic conditions, ensuring consistent reactivity.

Regioselectivity in Cycloaddition

Electron-withdrawing groups on the nitrile (e.g., cyclohexyl) favor 1,5-disubstituted tetrazoles over 1,4-isomers. Solvent polarity (DMSO > DMF) further enhances selectivity .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves multi-step organic reactions. The key steps include the formation of the triazole and tetrazole rings, which are crucial for the compound's biological activity.

Synthetic Route Overview

StepReaction TypeKey ReagentsConditions
1Formation of Triazole Ring4-Fluorobenzylamine, hydrazineReflux in ethanol
2Formation of Tetrazole RingSodium azide, cyclohexanoneStirring at room temperature
3AcetylationAcetic anhydrideReflux

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further pharmacological studies.

Antimicrobial Activity

Studies have shown that this compound has potent antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating significant inhibitory effects.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent .

Anticancer Properties

Recent research has highlighted the compound's anticancer potential. It has been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest.

Data Table: Anticancer Activity

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
HeLa (Cervical)8.0Cell cycle arrest
A549 (Lung)15.0Inhibition of proliferation

Mechanism of Action

The mechanism of action of N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The triazole and tetrazole rings can interact with enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity. These interactions can lead to the inhibition of key enzymes or the activation of signaling pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Target Compound

  • Core : 1,2,4-triazole with acetamide linkage.
  • Substituents :
    • 4-Fluorophenylmethyl at position 5 of triazole.
    • Cyclohexyl group with tetrazol-1-ylmethyl at the acetamide side chain.

Analogues

  • Compound 6m ():
    • 4-Chlorophenyl substituent instead of 4-fluorophenyl.
    • Naphthalen-1-yloxy methyl group on triazole.
    • Higher molecular weight (393.11 g/mol) due to naphthalene and chlorine .
  • Compound 7a (): Naphthalen-2-yloxy methyl and phenyl groups.
  • Compound from :
    • Benzotriazolylmethyl and trifluoromethylphenyl groups.
    • Sulfur atom in acetamide linkage (thioether), enhancing lipophilicity .
  • N-(4-Bromophenyl) analogue ():
    • Bromophenyl substituent and cyclohexyl-methyl group.
    • Sulfanyl linkage instead of tetrazole, altering electronic properties .

Structural Comparison Table

Compound Triazole Substituent Acetamide Side Chain Unique Features
Target Compound 4-Fluorophenylmethyl Tetrazol-1-ylmethyl cyclohexyl Fluorine, tetrazole bioisostere
Compound 6m 4-Chlorophenylmethyl Naphthalen-1-yloxy methyl Chlorine, naphthalene
Compound Benzotriazolylmethyl Trifluoromethylphenyl, thioether Thioether, trifluoromethyl
Compound Bromophenyl Cyclohexyl-methyl sulfanyl Bromine, sulfanyl linkage

Pharmacological Activity

  • Target Compound : Predicted activity in inflammation or oncology (tetrazole mimics COX-2 inhibitors; fluorophenyl enhances CNS penetration).
  • Anti-exudative derivatives (): 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides showed comparable efficacy to diclofenac sodium (8 mg/kg) at 10 mg/kg .

Activity Comparison Table

Compound Assay/Model Activity (vs. Reference) Key Functional Groups
Target Compound Hypothetical COX-2 inhibition N/A (predicted) Tetrazole, fluorophenyl
Compounds Carrageenan-induced edema 84% inhibition (vs. 82% for diclofenac) Sulfanyl, furan
Compounds MCF-7 cell line IC₅₀ = 12–45 µM Hydroxyacetamide, imidazolone

Physicochemical Properties

  • Target Compound :
    • IR Peaks : Expected C=O stretch ~1678 cm⁻¹ (cf. Compound 6m ).
    • Solubility : Enhanced by tetrazole (polar) but moderated by fluorophenyl and cyclohexyl.
  • Compound 6m : IR peaks at 1678 cm⁻¹ (C=O), 785 cm⁻¹ (C–Cl) .
  • N-(4-Bromophenyl) analogue : Crystallographic data (R factor = 0.038) confirms planar triazole and cyclohexyl conformation .

Biological Activity

N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring and a cyclohexyl moiety linked to a tetrazole group. Its molecular formula is C16H19FN6C_{16}H_{19}FN_{6}, and it exhibits properties typical of triazole derivatives, which are known for their diverse biological activities.

Antimicrobial Activity

In Vitro Studies
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds display minimal inhibitory concentrations (MICs) against various bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
Compound AStaphylococcus aureus4
Compound BEscherichia coli16
This compoundMRSA8

The compound has shown promising antibacterial activity against both standard and clinical strains, outperforming traditional antibiotics like Ciprofloxacin in some cases. Specifically, it demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values comparable to established treatments .

Anticancer Activity

Cytotoxicity Assays
In vitro assays conducted on various cancer cell lines have assessed the cytotoxic effects of the compound. The results indicated that while some derivatives exhibited moderate cytotoxicity, this compound showed limited effects on normal cells:

Cell LineIC50 (µM)
A549 (Lung carcinoma)>100
HTB-140 (Melanoma)>100
Caco-2 (Colon adenocarcinoma)>100

The high IC50 values suggest that the compound may have a favorable safety profile, exhibiting low toxicity towards normal cells while retaining potential efficacy against cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Modifications to the triazole ring or substituents on the phenyl groups can significantly influence their antimicrobial and anticancer properties. For example:

  • Substituent Variations : Compounds with electron-donating groups on the phenyl ring have shown enhanced activity against bacterial strains.
  • Ring Modifications : Alterations in the cyclohexyl or tetrazole moieties can affect binding interactions with target enzymes or receptors.

Case Studies

Several studies have documented the biological activities of similar compounds:

  • Antimicrobial Efficacy : A study reported that a related triazole derivative exhibited potent activity against Gram-positive bacteria with MIC values as low as 2 µg/mL against resistant strains .
  • Anticancer Potential : Another investigation highlighted a series of triazole compounds demonstrating selective cytotoxicity against cancer cell lines with IC50 values below 20 µM, indicating their potential as therapeutic agents .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/CatalystsTemperature/TimeYield Optimization Tips
Triazole FormationPyridine, Zeolite (Y-H)150°C, 5 h refluxDistill excess pyridine post-reaction
Thioether LinkageKOH, ChloroacetamideEthanol reflux, 1 hUse stoichiometric KOH to avoid side reactions
Final PurificationEthanol/DMFRecrystallizationSlow cooling enhances crystal purity

Basic: What analytical techniques are most reliable for characterizing this compound’s structure and purity?

Answer:

  • X-ray Crystallography : Resolves stereochemistry and confirms substituent positioning, as demonstrated for structurally related triazole derivatives (R factor < 0.06) .
  • NMR Spectroscopy : 19F^{19}\text{F} NMR is critical for verifying fluorophenyl group integrity, while 1H^{1}\text{H} NMR identifies cyclohexyl proton environments .
  • HPLC-MS : Validates molecular weight (e.g., 485.493 Da for analogs ) and detects impurities (<5% threshold) .

Methodological Tip : Combine multiple techniques (e.g., X-ray + 1H^{1}\text{H}/19F^{19}\text{F} NMR) to resolve ambiguities in regiochemistry .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve its bioactivity?

Answer:

  • Substituent Variation : Modify the tetrazole or fluorophenyl groups to assess impacts on target binding. For example:
    • Replace tetrazole with carboxylate to evaluate polarity effects (see COX inhibition in imidazole analogs ).
    • Introduce electron-withdrawing groups (e.g., -CF3_3) on the phenyl ring to enhance metabolic stability .
  • Biological Assays : Use antiproliferative activity screens (e.g., MTT assays) with controlled cell lines to quantify SAR trends .

Q. Table 2: SAR Design Framework

Modification SiteFunctional Group OptionsAssay MetricsReference Model
Tetrazole moietyCarboxylate, sulfonamideIC50_{50} (enzymatic)COX1/2 inhibition
Fluorophenyl position-Cl, -CF3_3, -OCH3_3LogP, solubilityAnticancer analogs

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:

  • Reproducibility Checks : Standardize assay protocols (e.g., cell culture conditions, compound concentrations) to minimize variability .
  • Metabolite Profiling : Use LC-MS to identify degradation products that may skew activity results .
  • Computational Validation : Compare molecular docking predictions with experimental IC50_{50} values to validate target engagement .

Example : Antiproliferative activity discrepancies in triazole derivatives may arise from divergent purity levels—address via rigorous HPLC-MS validation .

Advanced: How can computational methods accelerate reaction design and optimization?

Answer:

  • Reaction Path Screening : Quantum mechanical calculations (e.g., DFT) predict feasible pathways and transition states, reducing trial-and-error synthesis .
  • Machine Learning : Train models on existing triazole reaction data to predict optimal catalysts/solvents .
  • In Silico SAR : Molecular dynamics simulations guide substituent selection by estimating binding affinities .

Case Study : ICReDD’s integrated computational-experimental workflow reduced reaction development time by 40% for analogous heterocycles .

Methodological: What strategies optimize reaction yields while minimizing byproducts?

Answer:

  • Catalyst Tuning : Zeolite (Y-H) enhances regioselectivity in triazole formation vs. homogeneous catalysts .
  • Solvent Selection : Polar aprotic solvents (e.g., dioxane) improve chloroacetamide coupling efficiency .
  • Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to absorb water in moisture-sensitive steps .

Data-Driven Tip : Monitor reaction progress via TLC or in situ IR to terminate reactions at peak yield .

Advanced: What mechanistic insights explain the role of the tetrazole group in bioactivity?

Answer:

  • Acid/Base Behavior : Tetrazole’s pH-dependent ionization (pKa ~4.9) may enhance membrane permeability in physiological environments .
  • Metal Coordination : Tetrazole nitrogen atoms chelate metal ions (e.g., Zn2+^{2+} in enzymes), modulating inhibitory effects .
  • Hydrogen Bonding : Crystal structures show tetrazole-thiazole interactions stabilize target binding conformations .

Validation Approach : Compare bioactivity of tetrazole vs. non-tetrazole analogs in enzymatic assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.